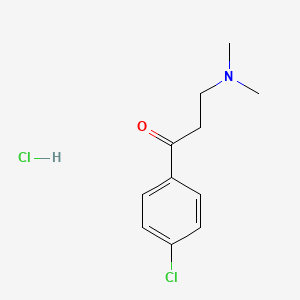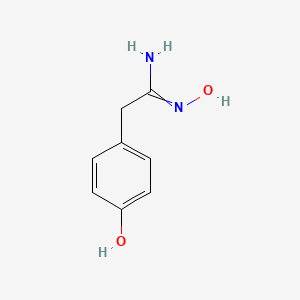
N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide
Overview
Description
N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied for its potential in this field (Magadum & Yadav, 2018).
Breast Cancer Prevention : N-(4-Hydroxyphenyl)-all-trans-retinamide has been shown to be effective in inhibiting the development of breast cancer in rats induced by N-nitroso-N-methylurea, with less toxicity compared to retinyl acetate (Moon et al., 1979).
Carcinogenicity Studies : N-Hydroxy-4-acetylaminobiphenyl, a metabolite of carcinogens, has been identified in rats and shown to have strong carcinogenic properties, particularly in the mammary gland (Miller, Wyatt, Miller & Hartmann, 1961).
Corrosion Inhibition : Hydroxy acetophenone derivatives, which include N′-(1-(2-hydroxyphenyl) ethylidene) acetohydrazide, have been synthesized and studied for their ability to protect against corrosion in certain environments (Singh et al., 2021).
Anti-Arthritic Property : N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats, affecting cytokines and oxidative stress markers (Jawed, Shah, Jamall & Simjee, 2010).
Hepatotoxicity Protection : Curcumin and α-Lipoic Acid have shown potential in protecting against N-(4-Hydroxyphenyl) acetamide-induced liver toxicity, demonstrating antioxidant and antifibrotic actions (Alhusain et al., 2022).
Polymer Science : Poly[N-(4-hydroxyphenyl)maleimide] has been developed for high-temperature stable near-UV resist applications (Chiang & Lu, 1993).
Analytical Chemistry : A novel HPLC method for determining related substances in ezetimibe, which includes the analysis of N-(4-Hydroxyphenyl) acetamide derivatives, was developed and validated (Luo et al., 2015).
properties
IUPAC Name |
N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFWVKTHDZJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





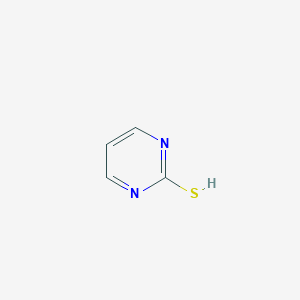
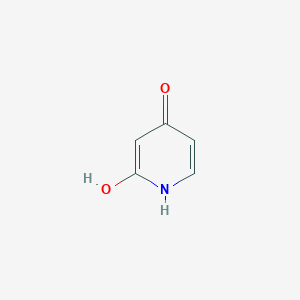
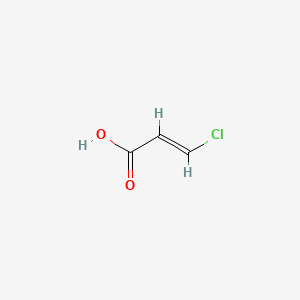
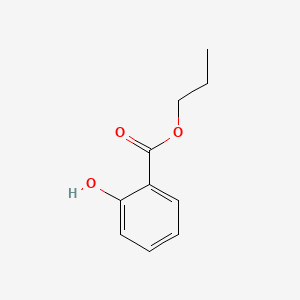
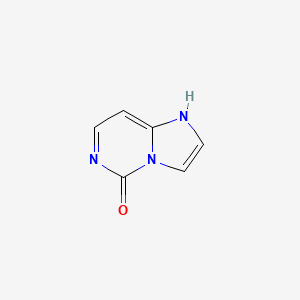
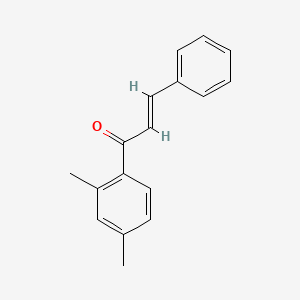
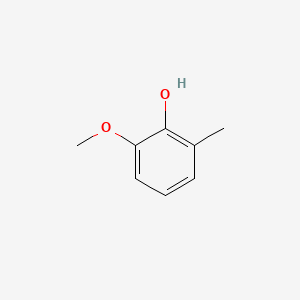
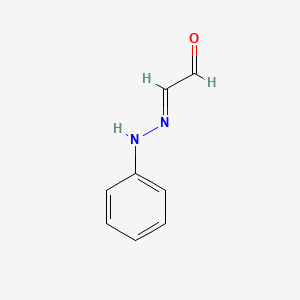
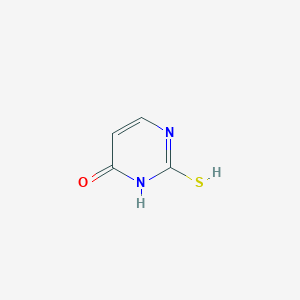
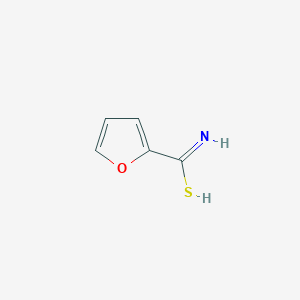
![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)
